molecular formula C15H10O6 B5561438 5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid

5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid

Cat. No.: B5561438
M. Wt: 286.24 g/mol
InChI Key: SMXZKICRHJNJNW-UHFFFAOYSA-N
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Description

5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid is a compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and anticoagulant properties

Preparation Methods

The synthesis of 5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid typically involves several steps:

Chemical Reactions Analysis

5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

    Common Reagents and Conditions: Typical reagents include potassium carbonate, sodium hydroxide, and phosphorus oxychloride.

Major products formed from these reactions include various coumarin derivatives with altered biological activities.

Scientific Research Applications

5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid involves its interaction with biological targets:

Comparison with Similar Compounds

5-(((2-oxo-2H-chromen-7-yl)oxy)methyl)furan-2-carboxylic acid can be compared with other coumarin derivatives:

    Similar Compounds: Examples include 5-((2-oxo-2H-chromen-7-yloxy)methyl)-1,3,4-thiadiazol-2(3H)-one and various substituted coumarins.

    Uniqueness: This compound stands out due to its specific structural features, which confer unique biological activities.

Properties

IUPAC Name

5-[(2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-14-6-2-9-1-3-10(7-13(9)21-14)19-8-11-4-5-12(20-11)15(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXZKICRHJNJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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